N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide
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Overview
Description
N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide: is an organic compound that features a complex structure with a bithiophene moiety, a brominated benzamide, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the preparation of the bithiophene moiety, followed by its functionalization and subsequent coupling with the brominated benzamide.
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Synthesis of Bithiophene Moiety:
- The bithiophene unit can be synthesized via a Stille coupling reaction, where a stannylated thiophene derivative reacts with a halogenated thiophene in the presence of a palladium catalyst.
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Functionalization:
- The bithiophene is then functionalized with an ethyl group through a Friedel-Crafts alkylation reaction, using ethyl bromide and a Lewis acid catalyst such as aluminum chloride.
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Coupling with Brominated Benzamide:
- The final step involves coupling the functionalized bithiophene with 2-bromo-5-methoxybenzamide. This can be achieved through an amide bond formation reaction, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
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Oxidation:
- The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
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Reduction:
- Reduction reactions can target the bromine atom, potentially converting it to a hydrogen atom or other substituents through catalytic hydrogenation or other reducing agents.
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Substitution:
- The bromine atom in the benzamide moiety can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar aprotic solvents.
Major Products:
- Oxidation can yield sulfoxides or sulfones.
- Reduction can produce dehalogenated derivatives.
- Substitution can result in various substituted benzamides.
Scientific Research Applications
Chemistry:
- The compound can be used as a building block in the synthesis of more complex organic molecules, particularly in the development of organic semiconductors and conductive polymers.
Biology:
- It may serve as a probe or ligand in biochemical assays, particularly those involving thiophene-based interactions with biological macromolecules.
Medicine:
- Potential applications in drug discovery, particularly as a scaffold for designing new therapeutic agents targeting specific enzymes or receptors.
Industry:
- Used in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to its electronic properties.
Mechanism of Action
The mechanism of action of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide depends on its specific application. In organic electronics, its function is primarily based on its ability to transport charge through its conjugated system. In biological systems, it may interact with specific proteins or enzymes, modulating their activity through binding interactions facilitated by its aromatic and heterocyclic moieties.
Comparison with Similar Compounds
- N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-chloro-5-methoxybenzamide
- N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-fluoro-5-methoxybenzamide
- N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-iodo-5-methoxybenzamide
Comparison:
- The unique feature of N-(2-([2,3’-bithiophen]-5-yl)ethyl)-2-bromo-5-methoxybenzamide is the presence of the bromine atom, which can influence its reactivity and electronic properties. Bromine is a good leaving group, making the compound more reactive in substitution reactions compared to its chloro or fluoro analogs. Additionally, the methoxy group can enhance its solubility and electronic properties, making it suitable for specific applications in organic electronics and medicinal chemistry.
Properties
IUPAC Name |
2-bromo-5-methoxy-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16BrNO2S2/c1-22-13-2-4-16(19)15(10-13)18(21)20-8-6-14-3-5-17(24-14)12-7-9-23-11-12/h2-5,7,9-11H,6,8H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKLGPAYCOYKDLU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)C(=O)NCCC2=CC=C(S2)C3=CSC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16BrNO2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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